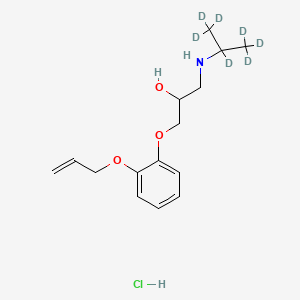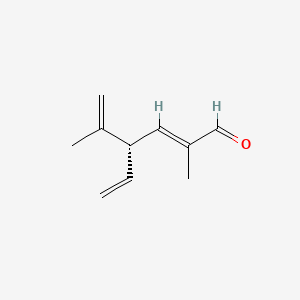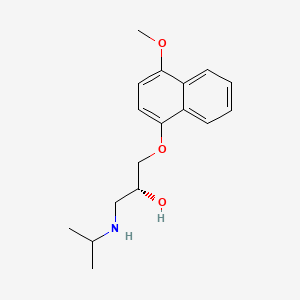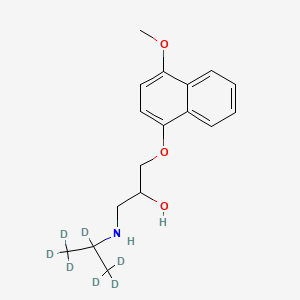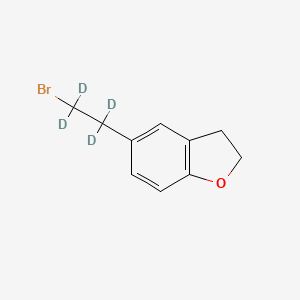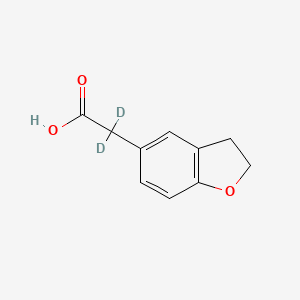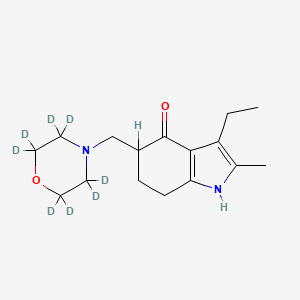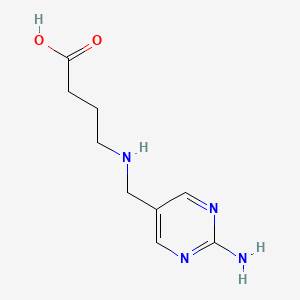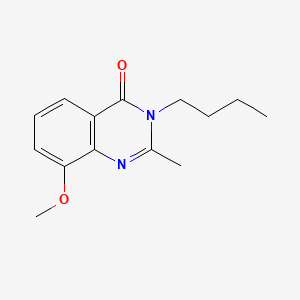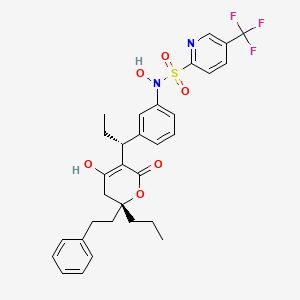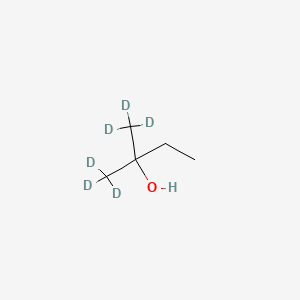
3-Trifluoromethyl-2-methylaniline-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trifluoromethyl-2-methylaniline-d3 is a deuterated derivative of 3-Trifluoromethyl-2-methylaniline. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to an aniline ring, with three deuterium atoms replacing the hydrogen atoms in the methyl group. The molecular formula is C8H5D3F3N, and it has a molecular weight of 178.17 g/mol. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-2-methylaniline-d3 typically involves the introduction of deuterium atoms into the methyl group of 3-Trifluoromethyl-2-methylaniline. One common method involves the use of deuterated reagents in the methylation step. For instance, starting from 2-chloro-3-trifluoromethyl aniline, the compound can be synthesized by introducing a deuterated methyl group using deuterated methyl iodide or dimethyl sulfate under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes strict control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure efficient incorporation of deuterium atoms .
Análisis De Reacciones Químicas
Types of Reactions
3-Trifluoromethyl-2-methylaniline-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group influences the reactivity of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
3-Trifluoromethyl-2-methylaniline-d3 is widely used in scientific research due to its isotopic labeling. Applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: Applied in the synthesis of agrochemicals and materials science for the development of new compounds with improved properties
Mecanismo De Acción
The mechanism of action of 3-Trifluoromethyl-2-methylaniline-d3 involves its interaction with various molecular targets depending on the specific application. In metabolic studies, the deuterium atoms act as tracers, allowing researchers to follow the compound through different biochemical pathways. The trifluoromethyl group can influence the compound’s reactivity and interaction with enzymes and other proteins, providing insights into its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-trifluoromethylaniline: Non-deuterated version with similar chemical properties but without the isotopic labeling.
3-Trifluoromethyl-2-methylaniline: Another non-deuterated analog used in similar applications.
2-Amino-6-trifluoromethylbenzenamine: A related compound with different substitution patterns on the aromatic ring.
Uniqueness
3-Trifluoromethyl-2-methylaniline-d3 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in various chemical and biological systems, making it a valuable tool in research.
Propiedades
Número CAS |
1189989-60-3 |
|---|---|
Fórmula molecular |
C8H8F3N |
Peso molecular |
178.173 |
Nombre IUPAC |
2-(trideuteriomethyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3N/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,12H2,1H3/i1D3 |
Clave InChI |
TWLDBACVSHADLI-FIBGUPNXSA-N |
SMILES |
CC1=C(C=CC=C1N)C(F)(F)F |
Sinónimos |
2-(Methyl-d3)-3-trifluoromethylbenzenamine; 2-Amino-6-(trifluoromethyl)(toluene-d3); 2-(Methyl-d3)-3-(trifluoromethyl)phenylamine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


